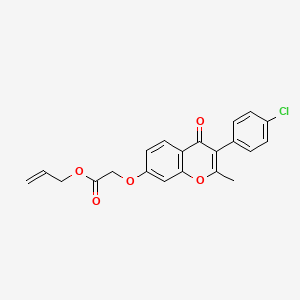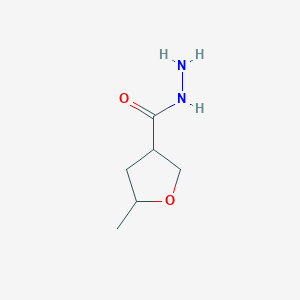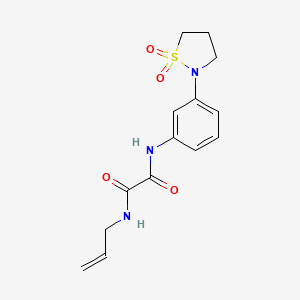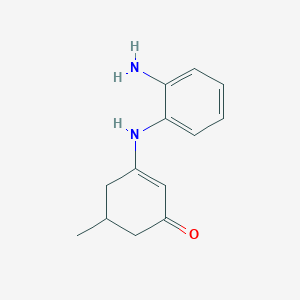![molecular formula C20H18N2O3S2 B2412450 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide CAS No. 941959-55-3](/img/structure/B2412450.png)
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole is a heterocyclic compound that is part of many biologically active molecules. It is a bicyclic system consisting of a benzene ring fused to a thiazole ring. Benzothiazoles have been found in various marine and terrestrial natural compounds and are widely used due to their pharmaceutical and biological activity .
Synthesis Analysis
Benzothiazoles can be synthesized through various methods. One common method is the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The benzothiazole ring system is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring . The molecular weight of a similar compound, N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfanylbenzamide, is 352.47.Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, they can participate in Sonogashira cross-coupling reactions . They can also react with 2-aminothiophenol and aldehydes in DMF to efficiently provide 2-substituted benzothiazoles .Applications De Recherche Scientifique
Anti-Tubercular Activity
Benzothiazole derivatives have been investigated for their anti-tubercular properties. Recent synthetic developments have led to the discovery of novel benzothiazole-based compounds with inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). These molecules exhibit better inhibition potency compared to standard reference drugs . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions to synthesize these derivatives. Additionally, studies have investigated the structure-activity relationships and molecular docking of selected compounds against the target DprE1, aiming to identify potent inhibitors with enhanced anti-tubercular activity.
Antimicrobial Properties
Benzothiazole derivatives have been employed as antimicrobial agents. For instance, sulphacetamide, a derivative, serves as an antimicrobial drug . Further research into the specific antimicrobial mechanisms and spectrum of activity of this compound could provide valuable insights.
Other Therapeutic Areas
Benzothiazole derivatives have been explored in various therapeutic contexts, including anticonvulsants, diuretics, dermatological drugs, anti-inflammatory agents, and antihypertensive agents. Investigating their effects in these areas may reveal additional applications .
Mécanisme D'action
While the specific mechanism of action for your compound is not available, benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, and more .
Safety and Hazards
The safety and hazards associated with a specific benzothiazole derivative would depend on its exact structure and biological activity. Some benzothiazole derivatives have been found to have significant anti-inflammatory and analgesic activities, with low ulcerogenic and irritative action on the gastrointestinal mucosa .
Orientations Futures
Benzothiazoles and their derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring additional biological activities, and designing benzothiazole-based drugs with improved efficacy and safety profiles .
Propriétés
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-2-27(24,25)15-8-5-7-14(12-15)19(23)22-20-21-18-16-9-4-3-6-13(16)10-11-17(18)26-20/h3-9,12H,2,10-11H2,1H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSZCCRXDOTRMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)





![2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide](/img/structure/B2412380.png)


![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)

